molecular formula C18H19N3O6S B7696641 N-(3,4-dimethoxyphenethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

N-(3,4-dimethoxyphenethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

Cat. No. B7696641
M. Wt: 405.4 g/mol
InChI Key: WYRJPPNPRUKZOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide, also known as AQW051, is a small molecule that has been studied for its potential use in treating various neurological disorders.

Mechanism of Action

The exact mechanism of action of N-(3,4-dimethoxyphenethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme 12-lipoxygenase, which is involved in the production of inflammatory mediators. This compound also appears to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to have neuroprotective and anti-inflammatory effects. It has also been shown to improve motor function and reduce neurodegeneration in animal models of Parkinson's disease and multiple sclerosis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-dimethoxyphenethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide in lab experiments is its relatively low cost compared to other neuroprotective agents. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experimental settings.

Future Directions

There are several future directions for research on N-(3,4-dimethoxyphenethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide. One area of interest is its potential use in treating other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Another area of interest is the development of more potent and selective inhibitors of 12-lipoxygenase, which may lead to improved therapeutic efficacy of this compound and other related compounds. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.

Synthesis Methods

The synthesis of N-(3,4-dimethoxyphenethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide involves a multi-step process that starts with the reaction of 3,4-dimethoxybenzylamine with ethyl 2-oxo-2-phenylacetate to form the intermediate 3,4-dimethoxyphenethyl 2-oxo-2-phenylacetate. This intermediate is then reacted with 2,3-dichloroquinoxaline to form this compound. The final step involves the reaction of this compound with sulfamic acid to form the sulfonamide derivative.

Scientific Research Applications

N-(3,4-dimethoxyphenethyl)-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide has been studied for its potential use in treating various neurological disorders, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis. It has been shown to have neuroprotective and anti-inflammatory effects in preclinical studies.

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6S/c1-26-15-6-3-11(9-16(15)27-2)7-8-19-28(24,25)12-4-5-13-14(10-12)21-18(23)17(22)20-13/h3-6,9-10,19H,7-8H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRJPPNPRUKZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.